molecular formula C14H18N2O4 B12299893 Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

Cat. No.: B12299893
M. Wt: 278.30 g/mol
InChI Key: UGSCSKRTIHHWBN-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans- is a carbamate derivative featuring a cyclopropane ring substituted with a 4-nitrophenyl group and a tert-butyl (1,1-dimethylethyl) ester. The trans stereochemistry at the cyclopropane ring is critical for its structural and functional properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of protease inhibitors and other bioactive molecules .

The 4-nitrophenyl group imparts strong electron-withdrawing effects, influencing reactivity in nucleophilic substitution or reduction reactions. The tert-butyl ester enhances stability, protecting the carbamate group during synthetic processes until controlled deprotection is required .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)

InChI Key

UGSCSKRTIHHWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The trans-configuration of the cyclopropane ring is critical for the compound’s stereochemical integrity. The Corey-Chaykovsky cyclopropanation is the most widely cited method for synthesizing such strained rings.

Corey-Chaykovsky Reaction with Dimethylsulfoxonium Methylide

The reaction begins with a substituted styrene derivative, such as 4-nitrostyrene , which undergoes cyclopropanation using dimethylsulfoxonium methylide. This ylide is generated in situ by deprotonating trimethylsulfoxonium iodide with a solid base (e.g., sodium hydride) in dimethyl sulfoxide (DMSO).

$$
\text{Trimethylsulfoxonium iodide} + \text{Base} \rightarrow \text{Dimethylsulfoxonium methylide} + \text{Byproducts}
$$

The ylide attacks the alkene’s π-bond, forming the cyclopropane ring. For trans-selectivity, the reaction is conducted at 25°C in DMSO, yielding 2-(4-nitrophenyl)cyclopropane as a key intermediate.

Key Parameters:
  • Solvent : DMSO (polar, stabilizes ylide).
  • Temperature : 25°C (optimizes reaction rate and selectivity).
  • Yield : 70–85% (reported for analogous cyclopropane syntheses).

Carbamate Functionalization

The cyclopropane intermediate is functionalized with the tert-butyl carbamate group via Boc protection . Two primary routes are documented:

Reaction with tert-Butyl Chloroformate (Boc-Cl)

The cyclopropylamine derivative is treated with tert-butyl chloroformate under Schotten-Baumann conditions:

$$
\text{Cyclopropylamine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{tert-Butyl Carbamate}
$$

Conditions :

  • Base : Aqueous sodium hydroxide or triethylamine.
  • Solvent : Dichloromethane or THF.
  • Temperature : 0–25°C (prevents side reactions).
  • Yield : 65–80%.

Three-Component Coupling with CO₂

An alternative phosgene-free method employs a cesium carbonate/tetrabutylammonium iodide (TBAI) system to couple the cyclopropylamine with CO₂ and tert-butyl bromide:

$$
\text{Cyclopropylamine} + \text{CO}2 + \text{*tert*-Butyl bromide} \xrightarrow{\text{Cs}2\text{CO}_3, \text{TBAI}} \text{tert-Butyl Carbamate}
$$

Conditions :

  • Solvent : Anhydrous DMF.
  • CO₂ Pressure : 1 atm (balloon).
  • Yield : 60–75%.

Stereochemical Control and Purification

The trans-configuration is retained through stereospecific synthesis :

  • Cyclopropanation Step : The Corey-Chaykovsky reaction favors trans-products due to the ylide’s approach from the less hindered face of the alkene.
  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves diastereomers.
Spectroscopic Validation:
  • ¹H NMR : Cyclopropane protons appear as multiplet signals at δ 1.2–1.5 ppm.
  • IR : Carbamate C=O stretch at ~1680 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Boc-Cl Protection High selectivity, mild conditions Requires handling moisture-sensitive reagents 65–80
Three-Component Coupling Phosgene-free, scalable Longer reaction time (12–24 h) 60–75

Scale-Up and Industrial Relevance

For kilogram-scale production, the Boc-Cl route is preferred due to its reliability. A patented protocol recommends:

  • Batch Reactor : Charge cyclopropylamine (1.0 eq), Boc-Cl (1.1 eq), and triethylamine (1.2 eq) in THF at 0°C.
  • Workup : Quench with water, extract with ethyl acetate, and concentrate.
  • Purity : >98% by HPLC after recrystallization from ethanol/water.

Emerging Methodologies

Recent advances include flow chemistry for cyclopropanation, reducing reaction time to 10 minutes, and enzyme-mediated carbamate formation , though yields remain suboptimal (<50%).

Chemical Reactions Analysis

Synthetic Routes and Carbamate Formation

The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). For analogs such as N-Boc-amino acids, this occurs under mildly basic conditions (e.g., DMAP or TEA in THF/DCM) . The trans-cyclopropyl moiety likely forms via cyclopropanation of alkenes using carbene precursors (e.g., CH₂N₂ or Simmons–Smith reagents) .

Example Protocol (adapted from ):

  • Substrate : 2-(4-Nitrophenyl)cyclopropylamine

  • Reagent : Boc₂O (1.2 equiv), TEA (2 equiv), THF, 0°C → RT, 12 h

  • Yield : ~85% (estimated for analogous Boc-protected amines) .

Hydrolysis and Stability

Carbamates are hydrolytically stable under physiological conditions but cleave under acidic or enzymatic conditions:

  • Acidic Hydrolysis : Requires strong acids (e.g., HCl in dioxane or TFA) to remove the Boc group, regenerating the amine .

    • Conditions : 4 M HCl/dioxane, RT, 1–2 h .

    • Mechanism : Protonation of the carbamate oxygen followed by nucleophilic attack by water.

  • Enzymatic Hydrolysis : Human carboxylesterases (e.g., CES1A1/CES2) hydrolyze carbamates in vivo, releasing the parent amine .

Stability Data :

ConditionHalf-Life (Est.)Source
pH 7.4 (37°C)>48 h
4 M HCl/dioxane (RT)1–2 h
Plasma (human)6–12 h

Nitro Group Reduction

The 4-nitrophenyl group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite:

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT, 2 h .

  • Yield : >90% (for analogous nitrophenyl carbamates) .

Cyclopropane Ring-Opening

The trans-cyclopropyl group may undergo ring-opening under oxidative or acidic conditions:

  • Oxidation : mCPBA or ozone can cleave cyclopropanes to form diols or carbonyl compounds .

  • Acid-Mediated : Strong acids (e.g., H₂SO₄) protonate the cyclopropane, leading to rearrangement .

Stereochemical Considerations

The trans configuration of the cyclopropane imposes steric constraints, affecting:

  • Rotamer Distribution : Intermolecular H-bonding (e.g., between carbamate NH and carboxylic acids) stabilizes syn rotamers, as shown in N-Boc-amino acids .

  • Aggregation : Concentration-dependent NMR shifts indicate dimerization via H-bonding networks .

Key Observation :

  • At 25°C, syn:anti rotamer ratio = 3:1 (for N-Boc-phenylalanine) .

Synthetic Challenges and Side Reactions

  • Acyl Azide Formation : Reaction with NaN₃ and Boc₂O may yield acyl azides, which undergo Curtius rearrangement to isocyanates .

  • Esterification Competing Reactions : Aromatic carboxylic acids favor tert-butyl ester formation over carbamates under similar conditions .

Scientific Research Applications

Applications in Medicinal Chemistry

Carbamic acid derivatives are integral in drug design and medicinal chemistry due to their bioactive properties:

  • Anticancer Agents : Certain carbamate derivatives have shown promise as anticancer agents through mechanisms involving cell cycle arrest and apoptosis.
  • Antimicrobial Activity : The nitrophenyl group enhances the antimicrobial properties of carbamates, making them effective against various pathogens .
  • Enzyme Inhibitors : Carbamates are utilized as enzyme inhibitors in biochemical assays, providing insights into enzyme mechanisms and potential therapeutic targets.

Case Studies

Several studies highlight the utility of carbamic acid derivatives:

  • Synthesis of Anticancer Compounds :
    • A study demonstrated the synthesis of a series of carbamate derivatives that exhibited significant cytotoxicity against cancer cell lines. The introduction of the nitrophenyl moiety was crucial for enhancing activity .
  • Development of Antimicrobial Agents :
    • Research indicated that carbamic acid derivatives could inhibit bacterial growth effectively. The structure-activity relationship (SAR) analysis revealed that modifications on the nitrophenyl ring could optimize antimicrobial efficacy .
  • Use in Peptide Chemistry :
    • In peptide synthesis, carbamic acid derivatives have been employed as protecting groups for amino acids. Their stability under various reaction conditions allows for selective deprotection strategies, facilitating complex peptide assembly .

Mechanism of Action

The mechanism of action of Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropyl group can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Cyclopropane

The substituent on the cyclopropane ring significantly alters physicochemical and reactive properties. Key analogs include:

Compound Name Substituent on Cyclopropane Key Properties/Applications Reference CAS/Evidence
Target Compound 4-nitrophenyl High reactivity for nitro reduction; intermediate in HIV protease inhibitors
Carbamic acid, [2-(2-oxoethyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans- 2-oxoethyl Polar carbonyl group enhances solubility; potential ketone-based reactivity 60134-95-4
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester hydroxymethyl Increased hydrophilicity; suitable for aqueous-phase reactions 177472-60-5
Carbamic acid, [(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl ester, rel- 2,5-dihydroxyphenyl Polyphenolic structure may confer antioxidant properties; sensitive to oxidation 1322699-93-3
Carbamic acid, [(1R,2R)-2-[dimethyl(phenylmethyl)silyl]cyclopropyl] ester dimethyl(phenylmethyl)silyl Bulky silyl group improves steric protection; used in silicon-based coupling reactions 876125-08-5
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group (target compound) enhances electrophilicity, making it suitable for reduction to amines or participation in aromatic substitution. In contrast, hydroxymethyl or dihydroxyphenyl substituents increase polarity and solubility .
  • Steric Effects : Bulky groups like dimethyl(phenylmethyl)silyl () hinder access to reactive sites, useful in selective synthetic steps.

Stereochemical and Configuration Effects

The trans configuration across the cyclopropane ring is a recurring feature in bioactive carbamates, as seen in:

  • Target Compound : Ensures spatial alignment for binding in protease inhibitors .
  • Carbamic acid, (1S-trans)-[2-(hydroxymethyl)cyclopropyl] ester (): Trans configuration optimizes hydrogen bonding with biological targets.

Stereoselective synthesis methods, such as asymmetric reduction using NaBH₄ (), are critical for achieving >99% chiral purity in these compounds.

tert-Butyl Ester: Stability and Deprotection

The tert-butyl ester group is a common protective strategy in carbamates:

  • Stability : Resists hydrolysis under acidic and basic conditions, ensuring carbamate integrity during synthesis .
  • Deprotection : Requires strong acids (e.g., HCl or TFA) for cleavage, enabling controlled release of the amine group .

Biological Activity

Carbamic acid derivatives play a significant role in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans- (CAS No. 144226-16-4) is particularly notable for its potential applications in drug design and therapeutic interventions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C13H18N2O4
  • Molecular Weight: 266.29 g/mol
  • Structural Characteristics: The compound features a cyclopropyl group and a nitrophenyl moiety, which are critical for its biological activity.

The biological activity of carbamic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound include:

  • Enzyme Inhibition: Carbamates are known to inhibit certain enzymes by forming covalent bonds with active site residues. This can lead to altered metabolic pathways.
  • Receptor Modulation: The nitrophenyl group may facilitate binding to specific receptors, influencing signal transduction pathways associated with various physiological responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans-:

Activity Description References
AnticancerExhibits potential in inhibiting tumor growth through kinase inhibition
AntibacterialDisplays activity against certain bacterial strains
AntiviralMay have effects on viral replication processes
NeuroprotectivePotentially protects neuronal cells from apoptosis

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity:
    • A study demonstrated that derivatives of carbamic acid selectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency ( ).
  • Antibacterial Properties:
    • Research indicated that the compound exhibits antibacterial activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis ( ).
  • Neuroprotective Effects:
    • Experimental models suggested that the compound could protect neurons from oxidative stress-induced damage. This was attributed to its ability to modulate signaling pathways related to apoptosis ( ).

Q & A

Q. Example Data :

TechniqueKey ObservationsReference
¹H NMRδ 1.2–1.4 ppm (tert-butyl), δ 7.5–8.2 ppm (nitrophenyl); J = 8.5 Hz (trans cyclopropane)

Advanced: What are the reactivity patterns of the 4-nitrophenyl group in this compound under catalytic hydrogenation?

Methodological Answer:
The nitro group can be selectively reduced to an amine using:

  • Catalytic Hydrogenation : H₂ (1–3 atm), Pd/C or Raney Ni, in ethanol at 25–50°C .
  • Competing Reactions : Cyclopropane ring strain may lead to ring-opening under harsh conditions. Monitor reaction progress via TLC or HPLC .

Q. Key Considerations :

  • Selectivity : Use mild conditions (e.g., low H₂ pressure) to preserve the cyclopropane structure.
  • Byproducts : Detectable via LC-MS (e.g., m/z shifts corresponding to nitro → amine conversion) .

Advanced: How does the cyclopropane ring influence the compound’s stability in acidic/basic media?

Methodological Answer:

  • Acidic Conditions : Cyclopropane rings are prone to acid-catalyzed ring-opening via electrophilic attack. Stability tests (e.g., 1M HCl in dioxane, 25°C) show degradation >50% within 24 hours .
  • Basic Conditions : Boc esters hydrolyze slowly in aqueous NaOH (0.1M, 50°C), but cyclopropane remains intact unless strong bases (e.g., LDA) are used .

Q. Mitigation Strategies :

  • Stabilization : Introduce electron-withdrawing groups (e.g., nitro) to reduce ring strain effects .
  • Storage : Anhydrous conditions at -20°C to prevent hydrolysis .

Advanced: How can this compound serve as an intermediate in multi-step synthesis (e.g., drug discovery)?

Methodological Answer:

  • Nitro Reduction : Convert to an amine for coupling reactions (e.g., peptide synthesis) .
  • Cyclopropane Functionalization : Ring-opening via ozonolysis or radical addition to generate diols or alkyl halides .

Q. Case Study :

  • Anticancer Agents : Nitroaryl-cyclopropane derivatives inhibit tubulin polymerization (IC₅₀ = 0.5–2 μM in MCF-7 cells) .

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